molecular formula C29H35N3O8 B10832601 5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B10832601
M. Wt: 553.6 g/mol
InChI Key: HBXMSJLNXYLVTA-HOFKKMOUSA-N
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Description

YM-430 is a compound known for its dual activity as a beta-1 adrenergic receptor antagonist and a calcium channel antagonist. This compound has shown potential as both an antianginal and antihypertensive agent. YM-430 has been studied for its ability to inhibit rhythmic contractions and its effects on cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM-430 involves multiple steps, including the formation of its core structure and the introduction of functional groups that confer its biological activity. The specific synthetic routes and reaction conditions are proprietary and have been developed by pharmaceutical companies such as Astellas Pharma, Inc. The synthesis typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of YM-430 follows stringent guidelines to maintain consistency and quality. The process involves large-scale chemical synthesis in reactors, followed by purification steps such as crystallization, filtration, and chromatography. Quality control measures are implemented at various stages to ensure the compound meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

YM-430 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving YM-430 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of YM-430 depend on the specific reaction conditions and reagents used. These products can include various derivatives of YM-430 with modified biological activities, which are studied for their potential therapeutic applications .

Scientific Research Applications

YM-430 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YM-430

YM-430 is unique due to its dual activity as both a beta-1 adrenergic receptor antagonist and a calcium channel antagonist. This dual mechanism allows it to provide comprehensive cardiovascular benefits, making it a promising candidate for the treatment of various cardiovascular conditions .

Properties

Molecular Formula

C29H35N3O8

Molecular Weight

553.6 g/mol

IUPAC Name

5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1

InChI Key

HBXMSJLNXYLVTA-HOFKKMOUSA-N

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCCNC[C@@H](COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCCNCC(COC2=CC=CC=C2)O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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